N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide - 95639-99-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide

Catalog Number: EVT-3311761
CAS Number: 95639-99-9
Molecular Formula: C17H19NO4
Molecular Weight: 301.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylsulfinyl)acetamide (8)

    Compound Description: This compound served as a crucial starting material in a study focusing on the synthesis of the erythrinane skeleton. When subjected to heat in the presence of toluene-p-sulfonic acid, it undergoes a double cyclization, ultimately yielding an erythrinane derivative [].

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

    Compound Description: This compound represents a bio-functional hybrid molecule synthesized for the first time using 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen as starting materials [].

    Compound Description: This compound, characterized by X-ray crystallography, highlights the formation of hydrogen-bonded layers within its crystal structure. It features extensive hydrogen bonding networks involving water molecules, chloride anions, and the organic cation [].

N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide

    Compound Description: This compound represents an intermediate in the synthesis of isoquinoline fluorine analogs. Its crystal structure reveals the formation of chains along the a-axis, stabilized by intermolecular N—H⋯O hydrogen bonds [].

8‐[N‐[2‐(3,4‐Dimethoxyphenyl)ethyl]‐β‐alanyl]‐5,6,7,8‐tetrahydrothieno[3,2‐b][1,4]thiazepine Fumarate (1)

    Compound Description: This compound, synthesized as a potential calcium antagonist, displays a range of cardiovascular effects. It shows negative chronotropic activity, negative inotropic effects, and influences various calcium channel currents [].

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide

    Compound Description: This compound has been synthesized through a novel five-step procedure using hexanedioic acid monomethyl ester as the starting material. The reported method is suitable for large-scale industrial production due to its high yield and straightforward purification process [].

2-(3,4-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]acetamide (3)

    Compound Description: This compound was used as a starting material in a Bischler-Napieralski cyclization reaction, aiming to synthesize tetrahydroisoquinoline derivatives. Interestingly, the reaction took an unexpected turn, resulting in dealkylation instead of the desired cyclization. This unexpected outcome highlights the influence of the nitro substituent on the reactivity of the molecule [].

aryl-heteroaryl-{N-[2-(3,4-dimethoxyphenyl)-ethyl]-N-methyl-3-aminopropoxy}-methane Derivatives (I)

    Compound Description: This group encompasses a series of heterocyclic compounds designed and synthesized as potential pharmaceutical agents. Their preparation involves reacting a compound of general formula III with a compound of general formula IV, or alternatively, reacting a compound of general formula VII with N-methyl-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride [].

l-(5-(3,4-Dimetoxyphenyl)-pyrazol-3-yl-oxypropyl)-3-[n-methyl-n-[2-(3,4-dimethoxyphenyl)ethyl]amino]propane Hydrochloride (KC11346)

    Compound Description: This compound, along with its two metabolites (KC12795 and KC12816), has been the subject of a pharmacokinetic study in dogs. The study aimed to develop a sensitive and specific HPLC method for their quantification in dog plasma. The method involved extraction with methyl t-butyl ether followed by HPLC separation and fluorescence detection [].

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide

    Compound Description: The crystal structure of this compound has been studied, revealing the near-perpendicular orientation of the phenyl and dimethoxyphenyl rings. The structure is stabilized by intermolecular C—H⋯O interactions and C—H⋯π interactions [].

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide

    Compound Description: The crystal structure of this compound has been determined, revealing a small dihedral angle between the naphthalene and benzene rings. The structure exhibits weak intramolecular C—H⋯O hydrogen bonds, and the crystal packing is further stabilized by weak C—H⋯O, C—H⋯π, and π–π interactions [].

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide

    Compound Description: This compound has been analyzed through X-ray crystallography, revealing a dihedral angle of 29.14° between its two aromatic rings. The sulfur atom adopts a distorted tetrahedral geometry. Weak C—H⋯O and π–π interactions contribute to the stability of the crystal structure [].

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

    Compound Description: The crystal structure of this compound reveals a small dihedral angle between its two benzene rings, suggesting a nearly coplanar arrangement. The crystal packing is characterized by O—H⋯O and O—H⋯(O,O) hydrogen bonds, forming a two-dimensional network [].

N‐[2‐(3,4‐Di­methoxy­phenyl)­ethyl]‐3‐phenyl­acryl­amide (cinnamoyl dimethyl dopamine)

    Compound Description: This compound, also known as cinnamoyl dimethyl dopamine, is noteworthy for its photostability in solid state, attributed to the arrangement of cinnamoyl moieties in the crystal structure. The long center-to-center distance and criss-crossed orientation of C=C double bonds contribute to its stability against photodegradation [].

(3aS, 7aS)‐2‐[2‐(3,4‐Dimethoxyphenyl)‐Ethyl]‐1,3‐Dioxo‐Octahydro‐Isoindole‐3a‐Carboxylic Acid Methyl Ester

    Compound Description: This compound is synthesized via chiral lithium amide base desymmetrization of a ring-fused imide. The synthesis highlights a stereoselective approach, yielding a specific diastereomer of the target molecule [].

α-[1-[3-[N-[1- [2-(3,4-Dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-α-isopropyl-3,4-dimethoxybenzene-acetonitrile (2a-d)

    Compound Description: This research focuses on four isomeric racemates of verapamil analogs, specifically designed with restricted molecular flexibility to gain insights into the active conformations of verapamil. Pharmacological evaluation revealed their negative inotropic, chronotropic, and vasodilatory activities, assessed on guinea pig atria and aortic strips. Binding studies on cat ventricles provided further insights into their interactions with calcium channels [].

5-[3-[[2-(3,4-Dimethoxyphenyl)-ethyl]amino]-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate (KT)

    Compound Description: KT is investigated as a new intracellular calcium antagonist. Studies in rabbit aorta demonstrate its inhibitory effect on contractile responses induced by norepinephrine and methoxamine, suggesting its potential as a vasorelaxant agent [].

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-iodophenylpropyl)piperazine (o-BON)

    Compound Description: This compound, labeled with radioactive iodine, has been explored as a potential tumor diagnostic agent. Preclinical studies demonstrate its high uptake in various tumors, correlating with sigma receptor expression and tumor proliferation rates. These findings suggest its potential for tumor imaging using SPECT [].

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

    Compound Description: EDMT has undergone extensive theoretical and experimental analysis, including spectral characterization (UV-Visible, FT-IR, NMR, mass spectrometry), density functional theory calculations, and frontier molecular orbital analysis. The study provides a comprehensive understanding of its structural, molecular, and spectral properties [].

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511)

2-(3,4-Dimethoxyphenyl)-1H-Phenanthro[9,10-d] Imidazole

    Compound Description: This newly synthesized phenanthro-imidazole crystal has been characterized using various spectroscopic techniques (IR, 1H-NMR, 13C-NMR) and single-crystal X-ray diffraction. Theoretical calculations and frontier molecular orbital analysis suggest its potential as an electron transport material in OLED devices due to its low electron reorganization energy [].

Z-2-(6,7-Dimethoxytetrahydroisoquino-1-ylidene)-[2-(3,4-dimethoxyphenyl)-ethyl]-acetamide (3)

    Compound Description: This compound was obtained unexpectedly during an attempt to perform a twofold Bischler-Napieralski cyclization reaction on a bis-amide of malonic acid and homoveratrylamine. The structure of this product was confirmed by X-ray crystallography [].

1,3,4,5-tetrahydro-7,8-dimethoxy-3-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylimino]propyl]-2H-3-benzazepin-2-on-hydrochloride (UL-FS 49)

    Compound Description: UL-FS 49 is identified as a novel bradycardic agent. It selectively reduces heart rate without affecting contractility during beta-adrenoceptor stimulation. Its potential as an antitachycardic drug is proposed due to its ability to reduce sinoatrial rate elevated by various agents like histamine and theophylline [].

4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide

    Compound Description: This novel pyrimidine derivative demonstrates promising therapeutic efficacy in experimental chronic traumatic encephalopathy (CTE). It significantly improves cognitive functions, reduces sensorimotor deficits, and increases cerebral blood flow in a rat model of CTE. Mechanistically, it preserves mitochondrial function, increases ATP concentration, and reduces inflammatory markers like GFAP, NSE, S100β, and β-amyloid in brain tissues [].

    Compound Description: This compound represents a derivative of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide synthesized through a two-step procedure involving Povarov cycloaddition and N-furoylation reactions. These types of derivatives are recognized for their potential therapeutic applications, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory activities [].

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

    Compound Description: This compound was synthesized using a one-pot reductive cyclization method. Its structure was determined by spectroscopic analyses including IR, NMR, and mass spectrometry [].

(E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline

N-(7-fluoro-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-hydroxybenzamide (37)

    Compound Description: This compound was synthesized as part of a series of quinoxaline-2,3-diones, evaluated for their activity on kainate receptors. It shows a preference for GluK3 with a Ki of 0.142 µM, and its antagonist binding mode at GluK1 is confirmed by X-ray crystallography [].

(+/-)-cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine (4)

    Compound Description: This research focuses on the synthesis and evaluation of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands. It was observed that the 1R,2S enantiomers exhibit higher binding affinities than their 1S,2R counterparts. The study highlights the importance of stereochemistry for sigma receptor binding [].

    Compound Description: This study describes the synthesis of both enantiomers of (4S-(+)-3-(isocyanoacetyl)-4-(phenylmethyl)-2-oxazolidinone. These compounds serve as valuable chiral synthons in asymmetric synthesis. The research also highlights the preparation and strong fluorescence properties of optically active oxazole derivatives obtained using these synthons [].

N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide

    Compound Description: The crystal structure of this amide reveals a significant dihedral angle between its benzene rings. The crystal packing is characterized by a one-dimensional network formed through intermolecular N—H⋯O hydrogen bonds involving the amide groups [].

4-(3,4-Dimethoxyphenethyl)-5-akyl/aryl-2H-1,2,4-triazol-3(4H)-ones (3a-g)

    Compound Description: This series of novel 1,2,4-triazol-5-ones was synthesized and characterized. These compounds showed promising antioxidant properties [].

2-(3,4-Dimethoxyphenyl)ethylamine (4)

    Compound Description: This compound is a key intermediate in the synthesis of a series of acyl derivatives evaluated for their antiulcer activities. Modifications focused on different parts of the molecule, leading to the identification of potent orally active antiulcer agents [].

3,3-diethoxycarbonyl-2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-tetralone

    Compound Description: This compound serves as a crucial ACD synthon in the total synthesis of benzo(c)phenanthridine alkaloids, utilizing the Rodionov-Suvorov scheme [].

1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenyl-ethylamino) propane hydrochloride (DDPH)

    Compound Description: DDPH is found to inhibit both inward rectifier K+ current (IK1) and delayed rectifier K+ current (IK) in guinea pig ventricular myocytes. These findings suggest its potential as a pharmacological tool for investigating cardiac electrophysiology [].

Properties

CAS Number

95639-99-9

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

InChI

InChI=1S/C17H19NO4/c1-21-15-8-7-12(11-16(15)22-2)9-10-18-17(20)13-5-3-4-6-14(13)19/h3-8,11,19H,9-10H2,1-2H3,(H,18,20)

InChI Key

OQOJZCFTMFIEKB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.